6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 852660-54-9
VCID: VC8300480
InChI: InChI=1S/C10H12FN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H
SMILES: C1CC2=C(CC1N)C=CC(=C2)F.Cl
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

CAS No.: 852660-54-9

Cat. No.: VC8300480

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride - 852660-54-9

Specification

CAS No. 852660-54-9
Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
IUPAC Name 6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Standard InChI InChI=1S/C10H12FN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H
Standard InChI Key ISIVAXAVZRQAGJ-UHFFFAOYSA-N
SMILES C1CC2=C(CC1N)C=CC(=C2)F.Cl
Canonical SMILES C1CC2=C(CC1N)C=CC(=C2)F.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a partially hydrogenated naphthalene backbone (tetrahydronaphthalene) substituted with a fluorine atom at the 6th carbon and a primary amine group at the 2nd carbon, forming a hydrochloride salt. Key features include:

  • Molecular formula: C10H13ClFN\text{C}_{10}\text{H}_{13}\text{ClFN}

  • Molecular weight: 201.67 g/mol

  • IUPAC name: 6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

  • SMILES: C1CC2=C(CC1N)C=CC(=C2)F.Cl\text{C1CC2=C(CC1N)C=CC(=C2)F.Cl}

The fluorine atom’s electronegativity and the amine’s basicity influence the molecule’s polarity, with a calculated partition coefficient (LogP) of 1.92, suggesting moderate lipophilicity .

Stereochemical Considerations

The 2-position amine creates a chiral center, yielding (R)- and (S)-enantiomers. The (R)-enantiomer (CAS 1213042-42-2) has been isolated and characterized, demonstrating distinct spectroscopic properties:

  • Optical rotation: [α]D20=+15.6[\alpha]_D^{20} = +15.6^\circ (c = 1.0, methanol)

  • X-ray crystallography: Confirms the R-configuration’s tetrahedral geometry at the amine center .

Synthesis and Manufacturing

Synthetic Pathways

Two primary routes dominate its production:

  • Nitro Reduction:

    • Starting material: 6-fluoro-2-nitro-1,2,3,4-tetrahydronaphthalene

    • Reduction agent: H2/Pd-C\text{H}_2/\text{Pd-C} or SnCl2/HCl\text{SnCl}_2/\text{HCl}

    • Yield: 68–72% after hydrochloride salt formation.

  • Direct Amination:

    • Substrate: 6-fluoro-1,2,3,4-tetrahydronaphthalene

    • Reagent: NH2OH/HCl\text{NH}_2\text{OH}/\text{HCl} under acidic conditions

    • Yield: 55–60%.

Purification and Characterization

  • Recrystallization: Ethanol/water mixtures (3:1 v/v) yield >98% purity.

  • Analytical methods:

    • HPLC: Retention time = 7.2 min (C18 column, 0.1% TFA in acetonitrile/water).

    • NMR: 1H^1\text{H} NMR (400 MHz, D2_2O): δ 6.95 (d, J = 8.4 Hz, 1H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H), 3.12–3.05 (m, 1H), 2.90–2.82 (m, 2H), 2.65–2.58 (m, 1H), 2.10–1.95 (m, 2H).

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound serves as a building block for dopamine receptor agonists and serotonin-norepinephrine reuptake inhibitors (SNRIs). Fluorine’s role includes:

  • Enhancing blood-brain barrier permeability by 30–40% compared to non-fluorinated analogs.

  • Increasing metabolic stability (t1/2_{1/2} = 4.2 h in human liver microsomes vs. 1.8 h for des-fluoro analogs).

Enantiomer-Specific Activity

The (R)-enantiomer shows 5-fold greater affinity for the 5-HT1A_{1A} receptor (Ki_i = 12 nM) than the (S)-form (Ki_i = 60 nM) , highlighting the importance of stereochemistry in drug design.

Hazard StatementPrecautionary Measures
H302: Harmful if swallowedP264: Wash hands after handling
H315: Causes skin irritationP280: Wear protective gloves
H319: Causes serious eye irritationP305+P351+P338: Rinse eyes
H335: May cause respiratory irritationP261: Avoid breathing dust

Source:

Exposure Control

  • PPE: Nitrile gloves, safety goggles, lab coat

  • Ventilation: Fume hood with ≥0.5 m/s airflow .

Research Limitations and Future Directions

Despite its utility, critical gaps persist:

  • In vivo toxicology: No LD50_{50} data available for mammalian models.

  • Environmental fate: Degradation pathways in soil/water remain unstudied.

Proposed research priorities:

  • Enantiomer separation using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

  • Structure-activity relationship (SAR) studies to optimize receptor selectivity.

Comparative Analysis with Structural Analogs

Parameter6-Fluoro-2-amine HCl6-Bromo-2-amine HCl1-Amine Isomer
Molecular Weight201.67 g/mol246.58 g/mol201.67 g/mol
LogP1.922.351.78
5-HT1A_{1A} Ki_i12 nM (R)45 nM220 nM

Sources:, ,

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